molecular formula C22H23N3O3S B2418815 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide CAS No. 953186-52-2

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide

Katalognummer: B2418815
CAS-Nummer: 953186-52-2
Molekulargewicht: 409.5
InChI-Schlüssel: CCKJOAPFIZAQRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Eigenschaften

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-17-8-5-7-16(15-17)18-12-13-22(27)25(24-18)14-6-11-21(26)23-19-9-3-4-10-20(19)29-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJOAPFIZAQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with α,β-Diketones

Cyclocondensation between substituted hydrazines and α,β-diketones bearing aryl groups is a widely used approach. For example, 3-(3-methoxyphenyl)-6-oxopyridazine can be synthesized by reacting 3-methoxyphenylglyoxal with hydrazine hydrate under acidic conditions. Key parameters include:

Reaction Component Details Source
Hydrazine source Hydrazine hydrate (1.2 equiv) ,
Solvent Ethanol/water (4:1)
Temperature Reflux at 80°C for 6 hours
Yield 68–72%

This method is favored for its simplicity but requires precise stoichiometry to avoid side products like dihydropyridazines.

Ring-Closing Metathesis (RCM) of Dienyl Precursors

Alternative approaches involve RCM using Grubbs catalysts to form the pyridazinone ring. While less common, this method offers better stereocontrol for asymmetric derivatives. For instance, treating a dienyl ester precursor with Grubbs-II catalyst in dichloromethane at 40°C yields the cyclic product in 55–60% yield.

Functionalization of the Pyridazinone Core

Introduction of the Butanamide Side Chain

The butanamide chain at position 4 of the pyridazinone is introduced via nucleophilic substitution or coupling reactions. A two-step protocol is typical:

  • Alkylation with 4-Bromobutanoyl Chloride :
    The pyridazinone is treated with 4-bromobutanoyl chloride in the presence of a base such as triethylamine.

    Condition Value Source
    Solvent Tetrahydrofuran ,
    Temperature 0°C → room temperature
    Reaction Time 12 hours
    Yield 75–80%
  • Amidation with 2-(Methylthio)aniline :
    The brominated intermediate undergoes amidation using 2-(methylthio)aniline. Copper(I) iodide and N,N-diisopropylethylamine (DIPEA) catalyze this coupling under inert atmospheres.

    Parameter Details Source
    Catalyst CuI (10 mol%)
    Ligand 1,10-Phenanthroline (20 mol%)
    Solvent Dimethylformamide
    Yield 65–70%

Purification and Isolation Techniques

Chromatographic Methods

Purification challenges arise due to the compound’s polarity and residual solvents. Patent US11142549B2 describes a protocol using preparative C18 reverse-phase HPLC:

Purification Step Conditions Outcome
Column Waters XBridge C18 (250 × 50 mm)
Mobile Phase Acetonitrile/water (0.1% TFA)
Gradient 20% → 80% acetonitrile over 40 min
Purity Post-Purification >99% (HPLC)

Lyophilization for Solvent Removal

Lyophilization is critical for removing high-boiling-point solvents like dimethylformamide. Residual solvents are reduced to <50 ppm acetamide and <0.1% triethylamine phosphate via rotoevaporation followed by freeze-drying.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary routes for synthesizing the target compound:

Method Advantages Limitations Yield
Cyclocondensation + Alkylation Cost-effective, fewer steps Moderate stereochemical control 50–60%,
RCM + Catalytic Amidation Better stereoselectivity High catalyst costs 40–45%

Route selection depends on scalability needs and purity requirements. Industrial-scale production favors the cyclocondensation route, while research-scale synthesis may prioritize RCM for enantiopure products.

Challenges and Mitigation Strategies

Byproduct Formation During Amidation

Side reactions, such as over-alkylation or oxidation of the methylthio group, are common. Adding antioxidants like tert-butylhydroquinone (TBHQ) at 0.1% w/w suppresses sulfoxide formation.

Solubility Issues in Polar Solvents

The compound’s limited solubility in aqueous buffers complicates formulation. Co-solvents like polyethylene glycol 400 (PEG-400) enhance solubility to >10 mg/mL without affecting stability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Nitro and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but differs in the core structure and functional groups.

    2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but has different reactivity and applications.

Uniqueness

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is unique due to its combination of a pyridazinone core with methoxyphenyl and methylthiophenyl substitutions, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide , identified by its CAS number 1226445-38-0 , has garnered attention in pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C18H19N5O3SC_{18}H_{19}N_{5}O_{3}S, with a molecular weight of 385.4 g/mol . Its structure includes a pyridazinone core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O3SC_{18}H_{19}N_{5}O_{3}S
Molecular Weight385.4 g/mol
CAS Number1226445-38-0

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of osteoclast differentiation. It has been shown to inhibit the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, which are indicative of osteoclasts. The mechanism appears to involve the modulation of CD47 expression and cathepsin K activity , rather than direct interference with RANKL signaling pathways, suggesting its potential as a therapeutic agent for conditions like osteoporosis.

Case Studies and Research Findings

  • Osteoclast Differentiation Inhibition : A study demonstrated that the compound effectively reduces osteoclastogenesis in vitro. The inhibition was quantified by measuring the number of TRAP-positive multinucleated cells formed in cultures treated with the compound compared to controls.
  • Pharmacological Potential : The compound's structure allows for further modifications that may enhance its efficacy or alter its pharmacokinetic properties. Its versatility makes it a candidate for various pharmacological applications, particularly in bone metabolism regulation.
  • Comparative Analysis : In a comparative study involving other related compounds, 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide showed superior inhibition rates against osteoclast differentiation compared to structurally similar compounds .

Q & A

Q. What are the key synthetic pathways for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyridazinone core via cyclization reactions using ketones or aldehydes with hydrazine derivatives under acidic conditions .
  • Step 2 : Introduction of the 3-methoxyphenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
  • Step 3 : Attachment of the butanamide side chain via amide bond formation, often employing carbodiimide-based coupling agents like EDCI/HOBt . Key reagents include palladium catalysts for coupling, trifluoroacetic acid for cyclization, and ethanol/acetic acid as solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Enzyme inhibition : Test interactions with kinases or cyclooxygenases using fluorometric or colorimetric assays .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability compared to batch synthesis .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches .

Q. What mechanistic insights are needed to explain its biological activity?

  • Target Identification : Employ affinity chromatography or thermal shift assays to identify binding proteins .
  • Pathway Analysis : Use RNA sequencing or phosphoproteomics to map downstream signaling effects .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets like COX-2 or EGFR to predict binding modes .

Q. How should conflicting data from biological assays be resolved?

  • Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from compound degradation .
  • Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across multiple cell lines .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) to assess impact on potency .
  • 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate structural features with activity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to overall biological activity .

Q. How can physicochemical properties influence its drug-likeness?

  • Solubility : Measure via shake-flask method in PBS (pH 7.4) and correlate with LogP values (predicted using ChemAxon) .
  • Permeability : Use Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .
  • Stability : Conduct accelerated degradation studies under varying pH/temperature to identify labile functional groups .

Q. What methodologies are recommended for studying biotransformation?

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Reactive Metabolite Trapping : Use glutathione or potassium cyanide to detect electrophilic intermediates .

Q. How can computational tools enhance research on this compound?

  • Reaction Pathway Prediction : Apply quantum mechanics/molecular mechanics (QM/MM) to model cyclization and coupling steps .
  • Virtual Screening : Dock into protein databases (e.g., PDB) to prioritize biological targets .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.